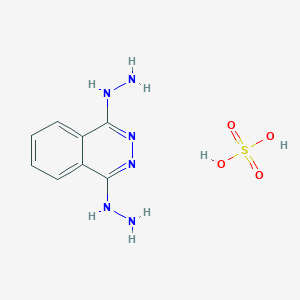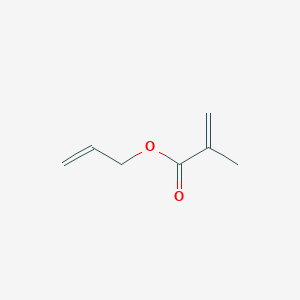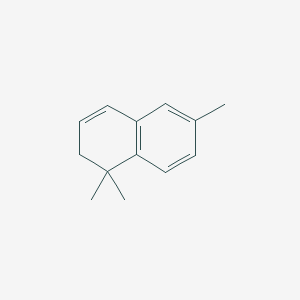![molecular formula C11H7NO2S B124424 Methyl 6-cyanobenzo[b]thiophene-2-carboxylate CAS No. 146137-95-3](/img/structure/B124424.png)
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate
概要
説明
科学的研究の応用
Biodegradation of Condensed Thiophenes
A review focuses on the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum, highlighting the environmental fate of such compounds. This paper could offer insight into the environmental impact and biodegradation pathways that might be relevant for related compounds like Methyl 6-cyanobenzo[b]thiophene-2-carboxylate (Kropp & Fedorak, 1998).
Synthesis and Biological Importance of Benzothiazoles
This study discusses the synthesis and biological importance of 2-(thio)ureabenzothiazoles, which could be structurally or functionally related to Methyl 6-cyanobenzo[b]thiophene-2-carboxylate. It covers the chemical aspects and potential therapeutic applications of these compounds (Rosales-Hernández et al., 2022).
Adsorption of Methylene Blue on Low-cost Adsorbents
Although not directly related, this review discusses the use of low-cost adsorbents for the removal of pollutants from water, which may provide insight into potential applications of Methyl 6-cyanobenzo[b]thiophene-2-carboxylate in environmental remediation or its adsorption properties (Rafatullah et al., 2010).
Knoevenagel Condensation in Anticancer Agents Development
This paper explores the use of Knoevenagel condensation in developing anticancer agents, a chemical reaction that may be relevant to the synthesis or modification of Methyl 6-cyanobenzo[b]thiophene-2-carboxylate (Tokala et al., 2022).
特性
IUPAC Name |
methyl 6-cyano-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c1-14-11(13)10-5-8-3-2-7(6-12)4-9(8)15-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZLWSCTNQNCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452616 | |
| Record name | Methyl 6-cyanobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate | |
CAS RN |
146137-95-3 | |
| Record name | Methyl 6-cyanobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
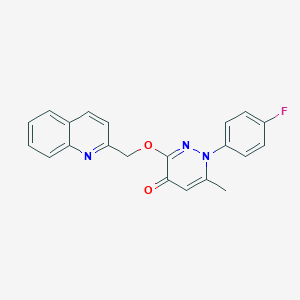
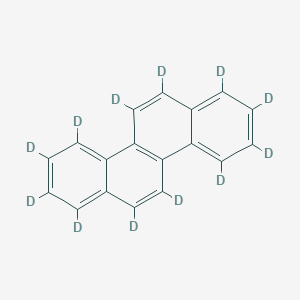

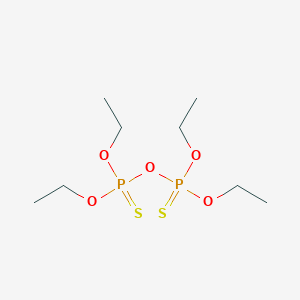
![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
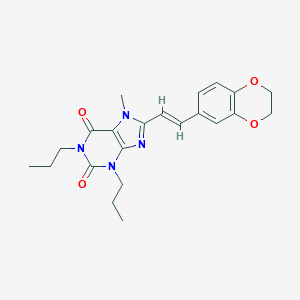
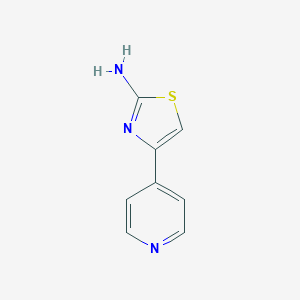
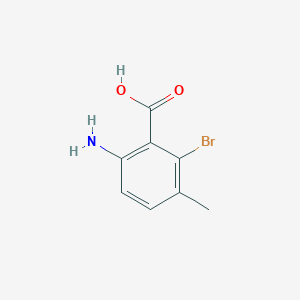
![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)
